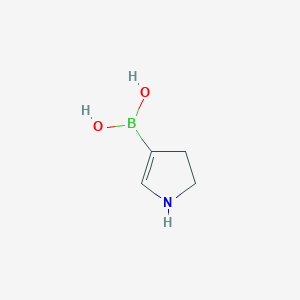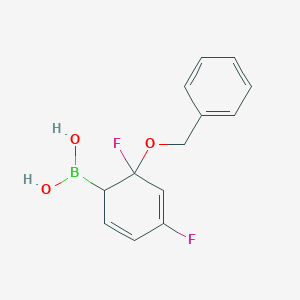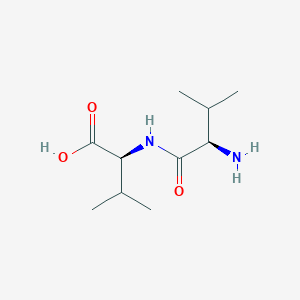
L-Valine, N-D-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, N-D-valyl- is a compound derived from the amino acid valine Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet It plays a crucial role in protein synthesis, muscle metabolism, and tissue repair
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, N-D-valyl- typically involves the use of L-Valine as a starting material. One common method is the microbial preparation of D-Valine, which can then be used to synthesize L-Valine, N-D-valyl-. This process involves microbial asymmetric degradation of DL-Valine, microbial stereoselective hydrolysis of N-acyl-DL-Valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Industrial Production Methods: Industrial production of L-Valine, N-D-valyl- often relies on microbial fermentation techniques due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. These methods are advantageous for large-scale production and ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Valine, N-D-valyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving L-Valine, N-D-valyl- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Valine, N-D-valyl- can produce N-hydroxy-L-Valine, while reduction can yield various derivatives with altered functional groups .
Scientific Research Applications
L-Valine, N-D-valyl- has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chiral building block for synthesizing complex molecules. In biology, it plays a role in protein synthesis and metabolic pathways. In medicine, it is utilized in the development of pharmaceuticals, including antiviral drugs like valaciclovir, which is synthesized by the addition of L-Valine to aciclovir . In industry, it is used in the production of agricultural pesticides and veterinary antibiotics .
Mechanism of Action
The mechanism of action of L-Valine, N-D-valyl- involves its interaction with specific molecular targets and pathways. For instance, in the case of valaciclovir, the addition of L-Valine enhances the bioavailability of aciclovir by facilitating its transport across intestinal cells via peptide transporters . This process involves the rapid hydrolysis of the ester bond, releasing the active drug into the bloodstream.
Comparison with Similar Compounds
L-Valine, N-D-valyl- can be compared with other similar compounds such as L-Valine, D-Valine, and DL-Valine. While all these compounds share a common valine backbone, their chirality and specific functional groups differentiate them. L-Valine is the biologically active form used in protein synthesis, while D-Valine is used in the synthesis of pharmaceuticals and agrochemicals . DL-Valine is a racemic mixture of both enantiomers and is often used in research to study the effects of chirality on biological activity .
Conclusion
L-Valine, N-D-valyl- is a versatile compound with significant potential in various scientific fields Its unique structural properties, diverse chemical reactions, and wide range of applications make it a valuable subject of study
Properties
CAS No. |
54622-07-0 |
|---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
InChI Key |
KRNYOVHEKOBTEF-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


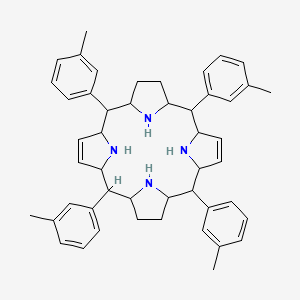
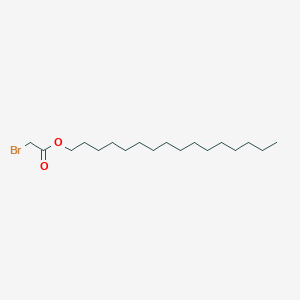
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)

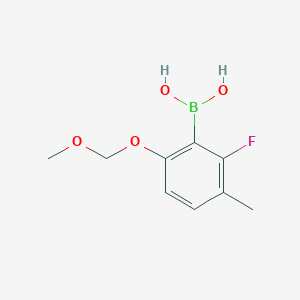
![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)
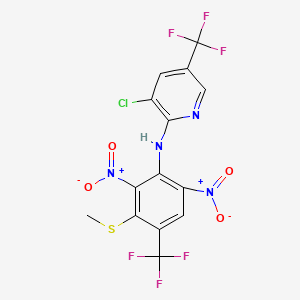
![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)
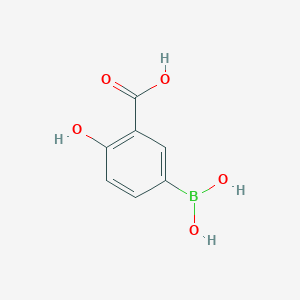
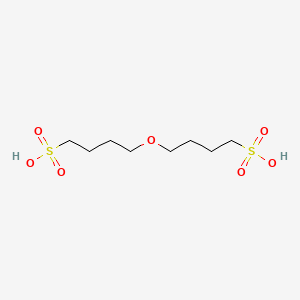
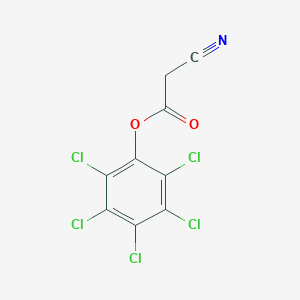
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)
